molecular formula C13H14N2O2S B5627843 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5627843
M. Wt: 262.33 g/mol
InChI Key: XXNXQVBFSXCPIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis Synthesis of related thiazole derivatives often involves multi-step reactions, utilizing conventional, mild reaction conditions to achieve good yields. For example, a study reported the synthesis of novel acetamide derivatives with significant hypoglycemic activity, employing a facile synthesis method (Nikaljea, Choudharia, & Une, 2012). Similar approaches could be applicable for synthesizing 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, focusing on optimizing yield and purity.

Molecular Structure Analysis The molecular structure of closely related compounds has been elucidated using techniques like X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods. For instance, the X-ray structure and spectroscopic characterization of a thiazole derivative provided insights into its conformational flexibility and molecular interactions (Inkaya et al., 2012). These methods could similarly be employed to analyze the detailed molecular structure of 2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide.

Chemical Reactions and Properties Thiazole derivatives are known for their versatility in chemical reactions, enabling the synthesis of a wide range of biologically active compounds. Studies have explored the anticancer and antimicrobial activities of these derivatives, highlighting their chemical reactivity and potential therapeutic applications (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Physical Properties Analysis The physical properties of thiazole derivatives, including melting points and solubility, are crucial for their pharmacological applications. These properties are typically determined using spectroscopic methods and are essential for drug formulation and delivery.

Chemical Properties Analysis The chemical properties, such as reactivity with biological targets and stability under physiological conditions, are vital for the therapeutic efficacy of thiazole derivatives. Their chemical stability, pKa values, and interactions with biological molecules can be assessed to predict their behavior in biological systems (Duran & Canbaz, 2013).

properties

IUPAC Name

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-12(10-6-4-3-5-7-10)15-13(18-9)14-11(16)8-17-2/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXQVBFSXCPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

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